![molecular formula C11H15ClN4 B12946082 3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12946082.png)
3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be achieved through a one-pot synthesis method. This involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature . The reaction is mild, efficient, and operationally simple, providing a facile access to the desired triazolopyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
化学反応の分析
3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolopyridine compounds .
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, triazolopyridine derivatives have been studied for their potential as kinase inhibitors, which are important in cancer treatment . Additionally, these compounds have shown antibacterial activity, making them potential candidates for the development of new antimicrobial agents . In the field of chemistry, triazolopyridine derivatives are used as ligands in coordination chemistry, forming complexes with various metal ions .
作用機序
The mechanism of action of 3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some triazolopyridine derivatives have been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . By inhibiting these kinases, the compound can exert antiproliferative effects on cancer cells, leading to cell cycle arrest and apoptosis .
類似化合物との比較
3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds share a similar triazolopyridine core structure but differ in their substituents and specific biological activities. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been studied as potential c-Met kinase inhibitors with promising antiproliferative activities . The uniqueness of this compound lies in its specific piperidyl substitution, which may confer distinct biological properties and applications.
特性
分子式 |
C11H15ClN4 |
|---|---|
分子量 |
238.72 g/mol |
IUPAC名 |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9;/h1-3,8-9,12H,4-7H2;1H |
InChIキー |
BKHRANYMLUGPAH-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NN=C3N2C=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
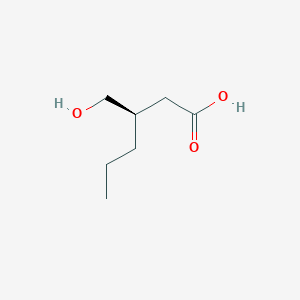
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
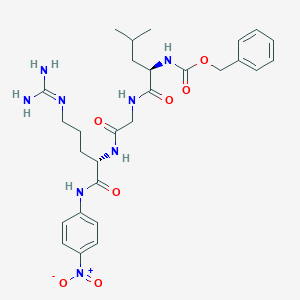
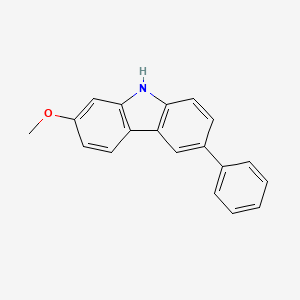
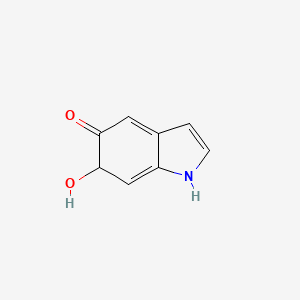

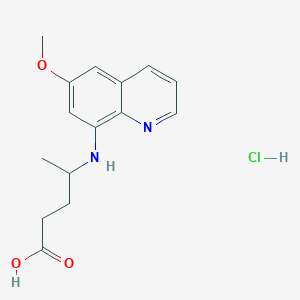


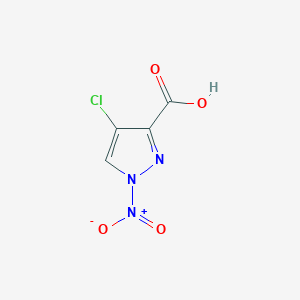
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
